![molecular formula C19H13Cl2N5O3 B3410915 2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 899946-23-7](/img/structure/B3410915.png)
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group and a pyrazolo[3,4-d]pyrimidine moiety, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy acetic acid derivative. This is followed by the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. The final step involves the coupling of these two intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenyl or pyrazolo groups, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could make it useful in cancer therapy.
Pharmacology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Dichlorophenoxy Acetic Acid Derivatives: These compounds are known for their herbicidal activity and are structurally related to the dichlorophenoxy group in the target compound.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide apart is its combination of the dichlorophenoxy and pyrazolo[3,4-d]pyrimidine moieties, which endows it with unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research .
Biological Activity
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound notable for its potential biological activities. Its structure combines a dichlorophenoxy group with a pyrazolo[3,4-d]pyrimidine moiety, making it a candidate for various medicinal applications. This article will delve into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and research findings.
Medicinal Chemistry Applications
The compound has been investigated for its potential as a kinase inhibitor , which is significant in cancer therapy. Kinase inhibitors play a crucial role in regulating cell division and proliferation, making them vital in treating various cancers. Preliminary studies suggest that this compound exhibits promising activity against several cancer cell lines.
Pharmacological Profile
Research indicates that this compound may interact with multiple biological targets due to its unique structural features. Key findings include:
- Antitumor Activity : Studies have shown significant cytotoxic effects against specific cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Case Studies
- Anticancer Activity : In a study published in 2020, the compound was tested against various cancer cell lines, showing IC50 values that suggest effective inhibition of cell growth compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of similar compounds and highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that structural similarities may confer similar biological activities .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(2-chlorophenoxy)-N-{4-hydroxyphenyl}-acetamide | Chlorophenoxy group | Exhibits anti-inflammatory properties |
2-(2-bromophenoxy)-N-{5-methylpyrazolo[3,4-d]pyrimidin}-acetamide | Bromophenoxy group | Potential antitumor activity |
2-(2-fluorophenoxy)-N-{6-methylpyrazolo[3,4-d]pyrimidin}-acetamide | Fluorophenoxy group | Enhanced bioavailability |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Dichlorophenoxy Acetic Acid Derivative : This is the initial step where the dichlorophenoxy group is synthesized.
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions to build the pyrazolo structure.
- Coupling Reaction : The final step combines the two intermediates under controlled conditions to yield the target compound.
Reaction Conditions
Common reagents used in these synthetic processes include:
- Oxidizing Agents : Such as potassium permanganate for oxidation reactions.
- Reducing Agents : Such as sodium borohydride for reduction processes.
Optimizing these conditions is crucial for maximizing yield and purity during synthesis.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O3/c20-12-6-7-16(15(21)8-12)29-10-17(27)24-25-11-22-18-14(19(25)28)9-23-26(18)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTLMJHKGPMWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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